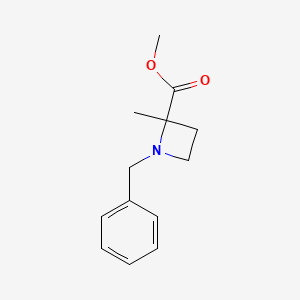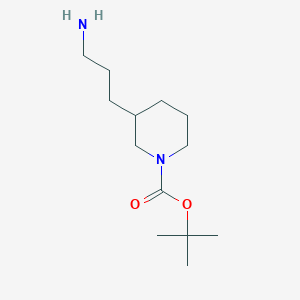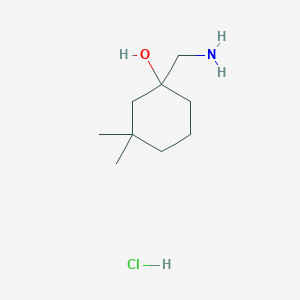
(D-Trp6)-LHRH (1-6) amide
説明
“(D-Trp6)-LHRH (1-6) amide” is also known as “Triptorelin 1-6 amide”. It has an empirical formula of C45H49N11O9 and a molecular weight of 887.94 . It is used in various laboratory procedures .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string:NC(=O)C@@HNC(=O)C@Hcc3)NC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)[C@@H]7CCC(=O)N7 . The InChI key is MNAYBARAWXYOEK-NWUFEJSMSA-N . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 887.94 , a molecular formula of C45H49N11O9 , and a density of 1.4±0.1 g/cm3 . The boiling point is 1570.0±65.0 °C at 760 mmHg .科学的研究の応用
Catalytic Systems for Amide Formation
The significance of amides in biological and synthetic chemistry has led to the development of green catalytic systems for amide bond formation, emphasizing environmentally benign processes with high atom economy. State-of-the-art catalytic systems, particularly involving boric acid and boronic acid-based systems, have been reviewed, focusing on their application range in direct amide formation from carboxylic acids and amines, producing water as the only by-product (Ferdousi & Whiting, 2016).
Amide Functionalized Materials for Sorption and Catalysis
Amide-functionalized materials demonstrate selective sorption properties for gases like CO2, leveraging the polar amide groups for interactions. These materials, due to their high thermal and chemical stability, are investigated for their potential in catalysis and selective gas sorption, highlighting the importance of incorporating functional groups like amides in designing new materials with enhanced performance (Suresh et al., 2014).
作用機序
Target of Action
The primary targets of peptides like “(D-Trp6)-LHRH (1-6) amide” are usually specific receptors on the cell surface. These receptors are proteins that bind to the peptide and initiate a cascade of biochemical reactions inside the cell .
Mode of Action
Once “this compound” binds to its target receptor, it triggers a series of biochemical reactions inside the cell. This can lead to changes in the cell’s behavior, such as altering its growth, differentiation, or metabolic activity .
Biochemical Pathways
Peptides often affect signaling pathways inside the cell, which can have downstream effects on various cellular processes .
Pharmacokinetics
The pharmacokinetics of a compound like “this compound” would depend on several factors, including its absorption, distribution, metabolism, and excretion (ADME). These factors can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific biochemical reactions it triggers inside the cell. These could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and the temperature .
生化学分析
Biochemical Properties
(D-Trp6)-LHRH (1-6) amide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with the luteinizing hormone-releasing hormone receptor, which is a G-protein coupled receptor. Upon binding to this receptor, this compound induces a conformational change that activates the receptor and initiates a signaling cascade. Additionally, this compound interacts with enzymes such as dipeptidyl peptidase IV, which can cleave the peptide and modulate its activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In gonadotroph cells of the anterior pituitary gland, it stimulates the release of luteinizing hormone and follicle-stimulating hormone. This stimulation influences cell signaling pathways, including the activation of protein kinase C and the increase in intracellular calcium levels. Furthermore, this compound can affect gene expression by upregulating the transcription of genes involved in hormone synthesis and secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the luteinizing hormone-releasing hormone receptor on the cell surface. This binding triggers the activation of G-proteins, which in turn activate downstream signaling pathways such as the phospholipase C pathway. The activation of phospholipase C leads to the production of inositol trisphosphate and diacylglycerol, which are secondary messengers that further propagate the signal. Additionally, this compound can modulate the activity of enzymes involved in hormone synthesis, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable for extended periods when stored at low temperatures and in the absence of light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained hormone release and changes in cellular metabolism .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49N11O9/c46-40(60)34(16-25-19-48-31-7-3-1-5-29(25)31)52-42(62)35(15-24-9-11-28(58)12-10-24)53-45(65)38(22-57)56-43(63)36(17-26-20-49-32-8-4-2-6-30(26)32)54-44(64)37(18-27-21-47-23-50-27)55-41(61)33-13-14-39(59)51-33/h1-12,19-21,23,33-38,48-49,57-58H,13-18,22H2,(H2,46,60)(H,47,50)(H,51,59)(H,52,62)(H,53,65)(H,54,64)(H,55,61)(H,56,63)/t33-,34+,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYBARAWXYOEK-NWUFEJSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49N11O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)

![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)



![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)



